molecular formula C8H6N4O4 B11774074 5-Nitrobenzo[d]oxazole-2-carbohydrazide

5-Nitrobenzo[d]oxazole-2-carbohydrazide

Cat. No.: B11774074
M. Wt: 222.16 g/mol
InChI Key: YFFBWULHXVDQBG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitrobenzo[d]oxazole-2-carbohydrazide typically involves the reaction of 5-nitrobenzoxazole with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions for several hours . The product is then purified by crystallization from ethanol.

Industrial Production Methods

The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Nitrobenzo[d]oxazole-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different functional groups attached to the oxazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitrobenzo[d]oxazole-2-carbohydrazide is unique due to the presence of the nitro group, which enhances its biological activity and makes it a valuable compound for various applications. The nitro group also allows for further chemical modifications, leading to the synthesis of a wide range of derivatives with diverse properties .

Properties

Molecular Formula

C8H6N4O4

Molecular Weight

222.16 g/mol

IUPAC Name

5-nitro-1,3-benzoxazole-2-carbohydrazide

InChI

InChI=1S/C8H6N4O4/c9-11-7(13)8-10-5-3-4(12(14)15)1-2-6(5)16-8/h1-3H,9H2,(H,11,13)

InChI Key

YFFBWULHXVDQBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)C(=O)NN

Origin of Product

United States

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